methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
“Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 . It is part of the class of compounds known as halogenated heterocycles .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” are not fully detailed in the available resources. The molecular weight of the compound is 255.07 .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
This compound is used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
Specific derivatives of this compound, such as compound 4h, have shown potential in inhibiting breast cancer 4T1 cell proliferation and inducing apoptosis . This compound also significantly inhibited the migration and invasion of 4T1 cells .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyridine derivatives, which include this compound, have shown significant activity in kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be beneficial in treating diseases like cancer .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include this compound, have shown antimicrobial activity . This makes them useful in the development of new antimicrobial drugs .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This suggests potential uses in the treatment of inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activity . This indicates potential applications in the development of antiviral drugs .
Future Directions
The future directions for “methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. As it is a halogenated heterocycle, it could be of interest in the development of new pharmaceuticals or materials .
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of FGFRs triggers several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and more .
Pharmacokinetics
Its low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly reduced the migration and invasion abilities of these cells .
properties
IUPAC Name |
methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFRVMNEWZZKRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670452 |
Source
|
Record name | Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
CAS RN |
1228551-75-4 |
Source
|
Record name | Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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